molecular formula C22H27N5O2S B2638665 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 923215-89-8

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2638665
CAS No.: 923215-89-8
M. Wt: 425.55
InChI Key: BPDJVFICKDWMLV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with diethylamino and methyl groups, along with a 4-methylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-9-11-19(12-10-18)26-30(28,29)20-13-7-16(3)8-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDJVFICKDWMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the diethylamino group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a diethylamino group.

    Attachment of the sulfonamide group: This final step involves the reaction of the intermediate compound with a sulfonamide reagent to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The diethylamino group and the sulfonamide group play crucial roles in its binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its effects at the molecular and cellular levels.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide-Pyrimidine Hybrids

The compound shares structural similarities with several analogs, differing primarily in substituent groups:

Compound Key Substituents CAS Number Molecular Weight
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methylbenzene-1-Sulfonamide (Target) Diethylamino (pyrimidine), 4-methyl (benzene sulfonamide) Not explicitly listed ~449.6 (estimated)
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide Methoxy (benzene sulfonamide) 923216-86-8 441.5
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-5-Methoxy-2,4-Dimethylbenzene-1-Sulfonamide 5-Methoxy, 2,4-dimethyl (benzene sulfonamide) 923244-17-1 Not provided
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Fluorophenyl, chromenone, pyrazolo-pyrimidine Not provided 589.1

Key Observations :

  • Solubility and Lipophilicity : The 4-methyl substituent on the benzene sulfonamide likely increases lipophilicity relative to the 4-methoxy derivative (CAS 923216-86-8), which could affect membrane permeability and solubility .

Conformational and Crystallographic Differences

highlights the importance of dihedral angles and hydrogen bonding in pyrimidine derivatives. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N—H⋯N hydrogen bonds stabilize the conformation, with dihedral angles between the pyrimidine ring and substituents ranging from 12.0° to 86.1° . The target compound’s diethylamino group may introduce steric hindrance, altering these angles and intermolecular interactions compared to smaller substituents like methoxy or methyl groups.

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound notable for its biological activity, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyrimidine ring with a diethylamino substituent. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, indicating the presence of nitrogen, sulfur, and oxygen atoms, which play critical roles in its biological interactions.

PropertyValue
Molecular Weight396.49 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides possess varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 32 µg/mL against E. coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. Pyrimidine derivatives have been studied for their ability to inhibit various kinases, which are crucial in cancer signaling pathways.

The mechanism of action involves the compound's interaction with target proteins, potentially inhibiting their activity or altering their function. For example, it may bind to ATP-binding sites on kinases, disrupting their role in cell signaling pathways that promote tumor growth .

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialS. aureus, E. coliInhibition of bacterial growth
AnticancerVarious cancer cell linesInhibition of cell proliferation

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Derivative : Using diethylamine and 6-methylpyrimidine.
  • Coupling Reaction : The pyrimidine derivative is coupled with an aniline derivative under controlled conditions using coupling reagents like EDCI .

Industrial Applications

Due to its biological activity, this compound has potential applications in pharmaceuticals as a lead compound for drug development targeting bacterial infections and cancer therapies.

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